
2-(4-Biphenyl)propionic acid, (-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Biphenyl)propionic acid, (-)-, also known as Biprofen, is an organic compound belonging to the class of biphenyls and derivatives. It is characterized by the presence of two benzene rings linked together by a carbon-carbon bond. The compound has the molecular formula C15H14O2 and a molecular weight of 226.27 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Biphenyl)propionic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions. The process involves the coupling of 4-bromo-biphenyl with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, with temperatures ranging from 50-80°C and reaction times of 2-6 hours.
Industrial Production Methods
For industrial production, the synthesis of 2-(4-Biphenyl)propionic acid can be scaled up using similar reaction conditions as the laboratory synthesis. The use of continuous flow reactors and optimized catalyst systems can enhance the yield and purity of the product. The process involves the preparation of a zinc reagent from trimethyl-chlorosilane as a zinc powder activating agent, followed by the reaction with 4-bromo-2-fluoro biphenyl under the action of the zinc reagent and a catalyst-ligand .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Biphenyl)propionic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The biphenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Biphenyl)propionic acid has a wide range of scientific research applications:
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in pharmaceutical formulations, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs).
Wirkmechanismus
This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . By inhibiting COX-1, the compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flurbiprofen: Another biphenyl derivative with similar anti-inflammatory properties.
Ibuprofen: A widely used NSAID with a similar mechanism of action.
Mefenamic acid: A compound with similar analgesic and anti-inflammatory effects.
Uniqueness
2-(4-Biphenyl)propionic acid is unique due to its specific structural configuration and the presence of biphenyl rings, which contribute to its distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
10516-54-8 |
|---|---|
Molekularformel |
C15H14O2 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
(2R)-2-(4-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H14O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3,(H,16,17)/t11-/m1/s1 |
InChI-Schlüssel |
JALUUBQFLPUJMY-LLVKDONJSA-N |
Isomerische SMILES |
C[C@H](C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Kanonische SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



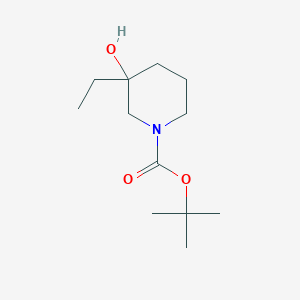
![7-Bromo-5-(difluoromethoxy)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13335532.png)

![Spiro[3-carboxy-4-{(4-[1,2,3]thiadiazol-4-YL-phenyl)-amino-carbonyl}-5-[3,4-dichloro-phenyl]-tetrahydrofuran-2,2'-5-methyl-indan-1,3-dione]](/img/structure/B13335551.png)
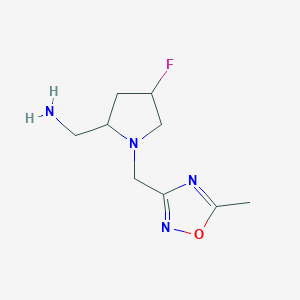

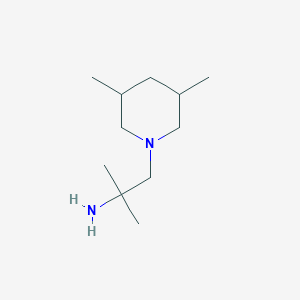

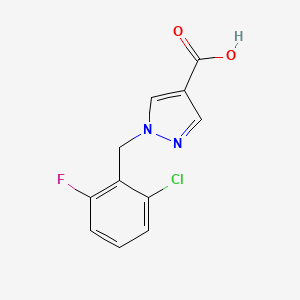
![tert-Butyl 3-fluoro-1-oxa-8-azaspiro[4.6]undecane-8-carboxylate](/img/structure/B13335597.png)

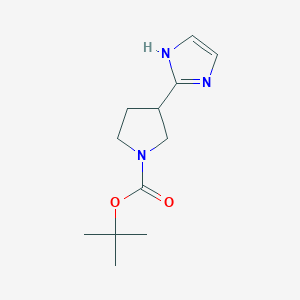
![5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13335614.png)
